molecular formula C18H19FN2O4S B2786974 4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 942012-88-6

4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No. B2786974
CAS RN: 942012-88-6
M. Wt: 378.42
InChI Key: QMAJMGAYEBRXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is also known as Compound 1 and has a molecular formula of C20H22FN3O4S. It is a sulfonamide derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of certain proteins that are involved in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide in lab experiments is its potential as a tool in drug development and the study of biological processes. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer and other diseases. Another direction is to study its mechanism of action and potential side effects to better understand its biological effects. Additionally, future studies could focus on the development of new compounds based on this compound for use in drug development and biological research.

Synthesis Methods

The synthesis of 4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide has been reported in several studies. One of the methods involves the condensation of 4-fluoro-3-methylbenzenesulfonyl chloride with N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

4-fluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent in the treatment of cancer, inflammation, and other diseases. It has also been used as a tool in the development of new drugs and in the study of biological processes.

properties

IUPAC Name

4-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-12-10-14(6-7-15(12)19)26(23,24)20-13-5-8-16(17(11-13)25-2)21-9-3-4-18(21)22/h5-8,10-11,20H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAJMGAYEBRXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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